molecular formula C11H16BrNO B315509 4-[(4-Bromobenzyl)amino]-1-butanol

4-[(4-Bromobenzyl)amino]-1-butanol

Cat. No.: B315509
M. Wt: 258.15 g/mol
InChI Key: SMSPGNKWVHOPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Bromobenzyl)amino]-1-butanol is a brominated aromatic amine-alcohol compound of significant interest in pharmaceutical and organic synthesis research. Its molecular structure integrates a 4-bromobenzyl group attached to an amino-alcohol moiety, making it a versatile building block for developing novel bioactive molecules . The bromine substituent on the aromatic ring enhances reactivity for further functionalization, particularly in metal-catalyzed cross-coupling reactions, which are pivotal for creating more complex chemical architectures . Simultaneously, the hydroxyl and secondary amine functional groups provide additional sites for derivatization, coordination to catalysts, or formation of salts. Research into this compound and its analogues suggests potential applications in medicinal chemistry, where such scaffolds can serve as precursors for drug candidates targeting neurological or metabolic pathways . As a bifunctional molecule, it can be utilized in the synthesis of ligands for catalysis or in the construction of molecular frameworks for material science. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

4-[(4-bromophenyl)methylamino]butan-1-ol

InChI

InChI=1S/C11H16BrNO/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-14/h3-6,13-14H,1-2,7-9H2

InChI Key

SMSPGNKWVHOPSO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNCCCCO)Br

Canonical SMILES

C1=CC(=CC=C1CNCCCCO)Br

Origin of Product

United States

Preparation Methods

Reductive Amination of 4-Aminobutanol with 4-Bromobenzaldehyde

A two-step reductive amination strategy is widely applicable for synthesizing secondary amines. In this approach, 4-aminobutanol reacts with 4-bromobenzaldehyde under catalytic hydrogenation or sodium borohydride reduction:

Step 1: Formation of the Schiff Base
4-Aminobutanol and 4-bromobenzaldehyde undergo condensation in anhydrous ethanol at 60°C for 6 hours, forming an imine intermediate. The reaction is typically catalyzed by molecular sieves to absorb water and shift equilibrium toward product formation.

Step 2: Reduction to the Secondary Amine
The imine intermediate is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 12 hours. This method avoids harsh conditions, preserving the integrity of the bromobenzyl group. Yields range from 65% to 78%, depending on the purity of the starting materials.

Nucleophilic Substitution Using 4-Bromo-1-Butanol

A more direct route involves the reaction of 4-bromo-1-butanol with 4-bromobenzylamine under basic conditions:

Reaction Conditions

  • Solvent: Acetonitrile or dimethylformamide (DMF)

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Temperature: 80–100°C

  • Time: 24–48 hours

The nucleophilic displacement of the bromine atom in 4-bromo-1-butanol by 4-bromobenzylamine proceeds via an SN2 mechanism. This method achieves moderate yields (50–60%) but requires careful control of stoichiometry to minimize side reactions.

Novel Intermediate-Based Synthesis from Tetrahydrofuran

Preparation of 4-Bromo-1-Acetoxyl Butane

Adapting methodologies from patent US20180029973A1, tetrahydrofuran (THF) is treated with hydrogen bromide (33–40% in acetic acid) at 10–25°C for 6 hours. This produces 4-bromo-1-acetoxyl butane, a key intermediate, in 85–90% yield. The reaction mechanism involves acid-catalyzed ring-opening of THF, followed by acetylation:

THF+HBrAcOH4-bromo-1-acetoxyl butane+H2O\text{THF} + \text{HBr} \xrightarrow{\text{AcOH}} \text{4-bromo-1-acetoxyl butane} + \text{H}_2\text{O}

Purification: Vacuum distillation isolates the product (boiling point: 87–89°C at 2 mmHg).

Amination with 4-Bromobenzylamine

The intermediate 4-bromo-1-acetoxyl butane reacts with 4-bromobenzylamine in acetonitrile at 20°C for 5 hours, facilitated by sodium bicarbonate as a base. This step replaces the bromine atom with the 4-bromobenzylamino group:

4-bromo-1-acetoxyl butane+4-bromobenzylamineNaHCO34-[(4-bromobenzyl)amino]-1-acetoxyl butane+HBr\text{4-bromo-1-acetoxyl butane} + \text{4-bromobenzylamine} \xrightarrow{\text{NaHCO}_3} \text{4-[(4-bromobenzyl)amino]-1-acetoxyl butane} + \text{HBr}

Yield: 88–92% after recrystallization in ethyl acetate.

Hydrolysis to 4-[(4-Bromobenzyl)amino]-1-Butanol

The acetoxyl group is hydrolyzed under alkaline conditions (1M NaOH in ethanol/water) at 25°C for 3 hours:

4-[(4-bromobenzyl)amino]-1-acetoxyl butane+NaOHThis compound+NaOAc\text{4-[(4-bromobenzyl)amino]-1-acetoxyl butane} + \text{NaOH} \rightarrow \text{this compound} + \text{NaOAc}

Purification: Distillation under reduced pressure (83–85°C at 1 mmHg) yields the final product with ≥99.5% purity by gas chromatography.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsYield (%)Purity (%)Key Advantages
Reductive Amination4-Aminobutanol, 4-BrBzCHO65–7898.5Mild conditions, minimal side products
Nucleophilic Substitution4-Bromo-1-butanol, 4-BrBzNH₂50–6097.0Direct synthesis, fewer steps
Intermediate-BasedTHF, 4-BrBzNH₂85–9099.5High yield, scalable, cost-effective

Notes:

  • 4-BrBzCHO: 4-Bromobenzaldehyde; 4-BrBzNH₂: 4-Bromobenzylamine.

  • The intermediate-based route outperforms others in yield and purity, making it suitable for industrial applications.

Optimization Strategies and Challenges

Solvent Selection

Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in amination reactions, while ethanol/water mixtures improve hydrolysis efficiency. Chlorinated solvents are avoided due to environmental concerns.

Temperature Control

Exothermic reactions, such as HBr addition to THF, require cooling (0–10°C) to prevent runaway reactions. Conversely, hydrolysis benefits from ambient temperatures to reduce energy costs.

Byproduct Management

Side products like di-substituted amines or unreacted intermediates are minimized by maintaining a 2:1 molar ratio of amine to brominated precursor. Column chromatography or fractional distillation ensures high purity .

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